氯嘧磺隆乙酯

描述

Chlorimuron-ethyl (CME) is a herbicide used in the control of broadleaf weeds in crops, mainly in maize, sorghum, and soybeans. It is a member of the sulfonylurea family of herbicides, and has a wide range of applications in the agricultural industry. CME is a selective herbicide, meaning it only affects certain types of plants, while leaving other plants unharmed. It is an effective weed killer, but also has some drawbacks which should be taken into consideration when using it.

科学研究应用

农业除草剂用途

氯嘧磺隆乙酯广泛用于农业,用于防治阔叶杂草,尤其是在大豆和玉米作物中。 其作用机制是抑制乙酰乳酸合成酶 (ALS),从而阻断缬氨酸、亮氨酸和异亮氨酸等必需氨基酸的合成 . 这种选择性抑制可以有效地控制杂草,同时对作物安全。

环境影响和生物降解

氯嘧磺隆乙酯的无控制使用会导致严重的环境问题,包括土壤和水体污染。 研究表明,某些微生物可以降解氯嘧磺隆乙酯,从而减少其对环境的影响 . 例如,Chenggangzhangella methanolivorans CHL1 菌株已被发现通过一种新的嘧啶环开环途径降解氯嘧磺隆乙酯 .

微生物酶和代谢物

对红球菌属 D310-1 等微生物降解氯嘧磺隆乙酯的研究已导致发现各种中间降解产物。 这些发现有助于我们了解参与生物降解途径的微生物酶和代谢物 .

土壤微生物群落动态

长期使用氯嘧磺隆乙酯会影响土壤微生物群落结构、多样性和酶活性。 它会导致植物毒性,改变微生物群落,降低土壤酶活性,而这些活性对于土壤健康和作物生产力至关重要 .

生态风险评估

评估氯嘧磺隆乙酯的生态风险包括研究其对土壤微生物群落的长期影响。 对连续种植大豆田的原位调查表明,氯嘧磺隆乙酯会显著影响大豆的生长,使其易受病害的影响 .

生物修复策略

开发生物修复策略以减少或消除氯嘧磺隆乙酯残留物是研究的关键领域。 优化微生物降解条件并了解特定的降解速率和动力学是该研究领域的一部分 .

作用机制

Target of Action

Chlorimuron-ethyl is a potent and rapid inhibitor of plant cell division and plant growth . It primarily targets the enzyme acetolactate synthase (ALS), which is present in plants and microorganisms . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

Chlorimuron-ethyl acts as a post-emergence, foliar applied herbicide . It is absorbed and translocated within the plant, where it inhibits cell division in shoots and roots . By inhibiting the ALS enzyme, chlorimuron-ethyl disrupts protein synthesis and plant growth, leading to the death of the plant .

Biochemical Pathways

Chlorimuron-ethyl affects the biochemical pathway of branched-chain amino acid synthesis by inhibiting the ALS enzyme . In addition, studies have identified possible pathways and key genes involved in chlorimuron-ethyl degradation by certain microbial strains . For instance, the strain Chenggangzhangella methanolivorans CHL1 can degrade chlorimuron-ethyl through three pathways, including a novel pyrimidine-ring-opening pathway .

Pharmacokinetics

Chlorimuron-ethyl has a high aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and can be expected to leach to groundwater . . These properties impact the bioavailability of chlorimuron-ethyl in the environment.

Result of Action

The primary result of chlorimuron-ethyl’s action is the inhibition of plant growth and cell division, leading to the death of the plant . On a molecular level, it disrupts protein synthesis by inhibiting the ALS enzyme . In terms of environmental impact, chlorimuron-ethyl residues can be toxic to microorganisms in soil and affect the microbial community structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chlorimuron-ethyl. For instance, its high aqueous solubility and mobility mean that it can leach into groundwater, especially in certain soil types . Additionally, it can be moderately persistent in soil systems, which can lead to long-term residual effects . Certain microbes in the soil can degrade chlorimuron-ethyl, helping to mitigate its environmental impact .

安全和危害

未来方向

The results of a study reveal a previously unreported pathway and the key genes of chlorimuron-ethyl degradation by strain CHL1 . This has implications for attempts to enrich the biodegradation mechanism of sulfonylurea herbicides and to construct engineered bacteria in order to remove sulfonylurea herbicide residues from environmental media .

生化分析

Biochemical Properties

Chlorimuron-ethyl can be effectively degraded by microbes . In the degradation process, it interacts with various enzymes and proteins. For instance, three genes (atzF, atzD, and cysJ) are involved in Chlorimuron-ethyl degradation by the Chenggangzhangella methanolivorans strain CHL1 .

Cellular Effects

The effects of Chlorimuron-ethyl on cells are primarily related to its role as a herbicide. It can alter the soil microbial community structure and decrease soil enzyme activity

Molecular Mechanism

The molecular mechanism of Chlorimuron-ethyl involves its interaction with various biomolecules. For example, it binds with enzymes involved in its degradation pathway

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorimuron-ethyl change over time. It is known to have long-term residual effects in the environment . Information on its stability, degradation, and long-term effects on cellular function is still being studied.

Dosage Effects in Animal Models

The effects of Chlorimuron-ethyl on animal models have not been extensively studied. It is known that its residues can enter the water through runoff and leaching, potentially endangering aquatic organisms .

Metabolic Pathways

Chlorimuron-ethyl is involved in several metabolic pathways. It interacts with enzymes and cofactors during its degradation process

属性

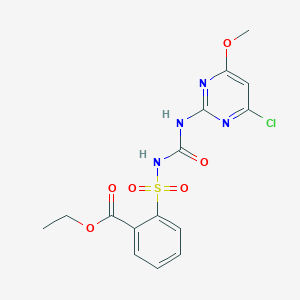

IUPAC Name |

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWAMPCUPHPTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O6S | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023955 | |

| Record name | Chlorimuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB] | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorimuron-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7 | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.51 at 25 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.0X10-12 mm Hg at 25 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Sulfonylurea class herbicide that inhibits acetolactate synthase, which regulates plant growth., Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification., ...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from butyl chloride, White solid, Colorless crystals | |

CAS RN |

90982-32-4, 94365-91-0 | |

| Record name | CHLORIMURON ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorimuron-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90982-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorimuron-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090982324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094365910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorimuron-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B00AW0IM5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 °C | |

| Record name | CHLORIMURON-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6850 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

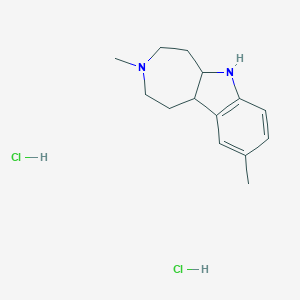

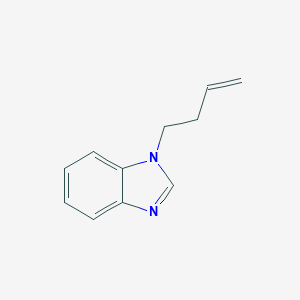

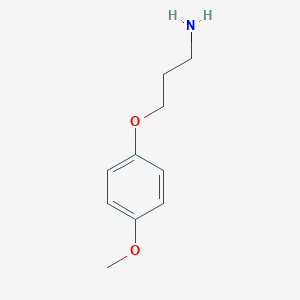

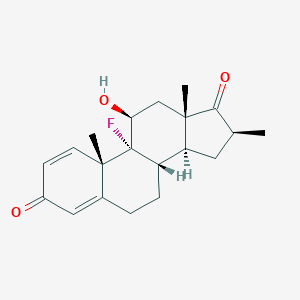

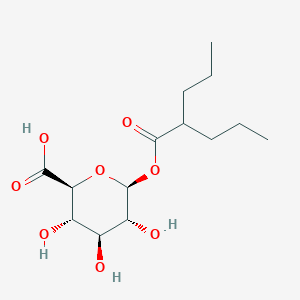

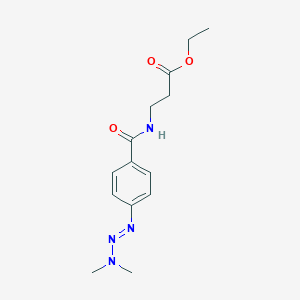

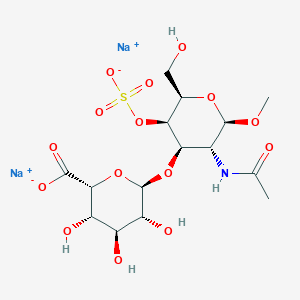

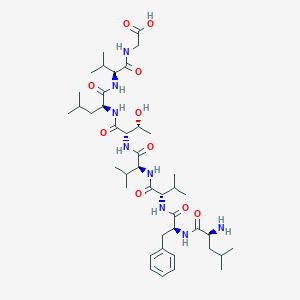

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)